molecular formula C4H5N5OS B1364118 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine CAS No. 59150-27-5

4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine

Cat. No. B1364118
CAS RN: 59150-27-5
M. Wt: 171.18 g/mol
InChI Key: QGJPVLXLKRTDOI-UHFFFAOYSA-N
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Description

4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine is a chemical compound with the molecular formula C4H5N5OS . It is used as a key intermediate in the production of anticancer and analgesic agents . On oxidation with hydrogen peroxide, it gives sulphinic acid .


Synthesis Analysis

The synthesis of 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine involves several steps. One study discusses the design and synthesis of a series of inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry . Another study mentions the use of 4,6-diamino-2-mercaptopyrimidine as an outstanding chelating agent for the preparation of a novel nickel metal–organic framework (Ni-DAMP-MOF) as a heterogeneous and reusable catalyst .


Molecular Structure Analysis

The molecular weight of 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine is 171.18 . The structure of this compound can be represented by the SMILES string Nc1nc(O)nc(N)c1N=O .


Chemical Reactions Analysis

4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine hydrate undergoes oxidation with hydrogen peroxide to give sulphinic acid . It has also been used as a catalyst in the synthesis of pyranopyrazoles and selective oxidation of sulfides to sulfoxides .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been involved in various chemical reactions, such as the oxidation by hydrogen peroxide in trifluoroacetic acid, producing derivatives like 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine (Cowden & Jacobson, 1980).
  • It serves as a starting material for synthesizing diverse pyrimidine derivatives, including 6-mercaptopurine and 6-[(1-methyl-4-nitroimidazol-5-yl)mercapto]purine tagged at the sulfur (Singin & Safonova, 1975).

Inhibitory and Potentiating Effects in Biological Systems

  • Some derivatives of this compound exhibit significant inhibitory effects on human O6-alkylguanine-DNA alkyltransferase (AGAT), also potentiating the cytotoxicity of chloroethylnitrosourea towards cancer cells (Terashima & Kohda, 1998).

Molecular and Vibrational Studies

  • The molecular vibrations of related compounds, such as 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, have been studied using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy, providing insights into their geometric and energetic characteristics (Krishnakumar & John Xavier, 2006).

Supramolecular Structures and Reactivity

  • Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines have revealed insights into their molecular-electronic structures and supramolecular interactions, important for understanding their chemical behavior (Quesada et al., 2004).

Antibacterial and Antifungal Potential

  • Certain nitrosopyrimidines structurally related to 4,6-diamino-2-mercapto-5-nitrosopyrimidine have shown notable antibacterial activity against various human pathogenic bacteria (Olivella et al., 2015).
  • Additionally, a group of nitrosopyrimidine derivatives displayed significant antifungal activity, particularly against Candida albicans and Cryptococcus neoformans (Olivella et al., 2012).

Safety And Hazards

The safety data sheet for 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine suggests that personal protective equipment/face protection should be worn during handling. It also advises ensuring adequate ventilation and avoiding contact with skin, eyes, or clothing, as well as ingestion and inhalation .

properties

IUPAC Name

4,6-diamino-5-nitroso-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJPVLXLKRTDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)N=C1N)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388269
Record name 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine

CAS RN

59150-27-5
Record name NSC23592
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DIAMINO-2-MERCAPTO-5-NITROSOPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MPV Boarland, JFW McOmie - Journal of the Chemical Society …, 1951 - pubs.rsc.org
The amide and the methyl ester of pyrimidine-5-carboxylic acid, and the hydrochlorides of 4-chloro-and 4-mercapto-pyrimidine have been prepared. New syntheses of 2-mercapto-and …
Number of citations: 45 pubs.rsc.org
A Laxer, DT Major, HE Gottlieb… - The Journal of Organic …, 2001 - ACS Publications
Since the nitrogens of nucleosides and nucleotides play an important role in the molecular recognition of these compounds, 15 N NMR became a method of choice in this field. Fully 15 …
Number of citations: 143 pubs.acs.org

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